molecular formula C13H13BrN2O B13158595 6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B13158595
M. Wt: 293.16 g/mol
InChI Key: YRXKLUPECAKVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that belongs to the pyridoquinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the pyridoquinazolinone core. It has a molecular formula of C13H13BrN2O and a molecular weight of 293.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature, followed by cyclization under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group on the pyridoquinazolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

6-bromo-2-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H13BrN2O/c1-8-4-5-11-9(7-8)13(17)16-6-2-3-10(14)12(16)15-11/h4-5,7,10H,2-3,6H2,1H3

InChI Key

YRXKLUPECAKVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(CCCN3C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.